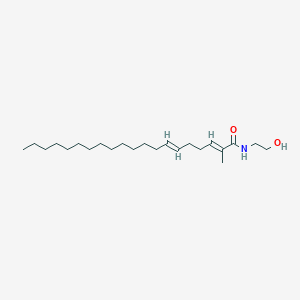

semiplenamide A

Beschreibung

Semiplenamide A is a fatty acid amide isolated from the marine cyanobacterium Lyngbya semiplena, first reported in 2003 . Structurally, it resembles endogenous cannabinoids like anandamide (AEA), featuring a long unsaturated acyl chain and an (S)-alaninol moiety . Its planar structure was elucidated via NMR, and its stereochemistry was confirmed through chiral GC-MS and chemical derivatization .

Eigenschaften

Molekularformel |

C23H43NO2 |

|---|---|

Molekulargewicht |

365.6 g/mol |

IUPAC-Name |

(2E,6E)-N-(2-hydroxyethyl)-2-methylicosa-2,6-dienamide |

InChI |

InChI=1S/C23H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)23(26)24-20-21-25/h15-16,19,25H,3-14,17-18,20-21H2,1-2H3,(H,24,26)/b16-15+,22-19+ |

InChI-Schlüssel |

SJZSLZDOZDKKND-JWGQYYPISA-N |

Isomerische SMILES |

CCCCCCCCCCCCC/C=C/CC/C=C(\C)/C(=O)NCCO |

Kanonische SMILES |

CCCCCCCCCCCCCC=CCCC=C(C)C(=O)NCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Semiplenamid A beinhaltet die Kupplung eines Fettsäurederivats mit einem Ethanolamin-Derivat. Die Reaktion erfordert typischerweise die Verwendung von Kupplungsmitteln wie Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP), um die Bildung der Amidbindung zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der Zwischenprodukte zu verhindern.

Industrielle Produktionsverfahren: Die industrielle Produktion von Semiplenamid A kann durch biotechnologische Verfahren unter Verwendung der Kultivierung von Lyngbya semiplena erfolgen. Das Cyanobakterium wird unter kontrollierten Bedingungen gezüchtet, und die Verbindung wird unter Verwendung organischer Lösungsmittel extrahiert. Der Extrakt wird dann mit chromatografischen Verfahren gereinigt, um reines Semiplenamid A zu erhalten .

Arten von Reaktionen:

Oxidation: Semiplenamid A kann Oxidationsreaktionen unterliegen, insbesondere an den Doppelbindungen in seiner aliphatischen Kette. Übliche Oxidationsmittel umfassen Kaliumpermanganat und Osmiumtetroxid.

Reduktion: Die Verbindung kann an den Doppelbindungen unter Verwendung von Hydrierungsreaktionen mit Katalysatoren wie Palladium auf Kohlenstoff reduziert werden.

Substitution: Nucleophile Substitutionsreaktionen können an der Hydroxyethylgruppe auftreten, wobei Nucleophile wie Halogenide die Hydroxylgruppe ersetzen können.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in wässriger Lösung.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff-Katalysator.

Substitution: Natriumhalogenide in polaren aprotischen Lösungsmitteln.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Diolen oder Carbonsäuren, abhängig vom Umfang der Oxidation.

Reduktion: Bildung von gesättigten Amiden.

Substitution: Bildung von halogenierten Amiden.

4. Wissenschaftliche Forschungsanwendungen

Semiplenamid A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Amidbindungsbildung und Reaktionen zu untersuchen, die lange Kettenfettsäurederivate beinhalten.

Biologie: Untersucht auf seine Rolle in Zellsignalwegen, insbesondere in denen, die Lipidmediatoren beinhalten.

Medizin: Wird auf seine potenziellen entzündungshemmenden und schmerzlindernden Eigenschaften untersucht, da es strukturell Ähnlichkeiten zu Endocannabinoiden aufweist.

5. Wirkmechanismus

Semiplenamid A übt seine Wirkungen aus, indem es mit bestimmten molekularen Zielstrukturen im Körper interagiert. Es wird vermutet, dass es die Aktivität von Cannabinoid-Rezeptoren moduliert, insbesondere CB1- und CB2-Rezeptoren, die an verschiedenen physiologischen Prozessen wie Schmerzempfindung, Entzündung und Immunantwort beteiligt sind. Die Verbindung kann auch die Aktivität von Enzymen beeinflussen, die am Metabolismus von Lipidmediatoren beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Semiplenamide A has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study amide bond formation and reactions involving long-chain fatty acid derivatives.

Biology: Investigated for its role in cell signaling pathways, particularly those involving lipid mediators.

Medicine: Explored for its potential anti-inflammatory and analgesic properties due to its structural similarity to endocannabinoids.

Wirkmechanismus

Semiplenamide A exerts its effects by interacting with specific molecular targets in the body. It is believed to modulate the activity of cannabinoid receptors, particularly CB1 and CB2 receptors, which are involved in various physiological processes such as pain perception, inflammation, and immune response. The compound may also influence the activity of enzymes involved in the metabolism of lipid mediators .

Vergleich Mit ähnlichen Verbindungen

Structure-Activity Relationship (SAR) Trends

- Acyl Chain Length : Longer chains (e.g., C18 in semiplenamide A) improve membrane integration but may sterically hinder receptor binding .

- Substituents : Epoxy groups (semiplenamide D) or double bonds influence conformational flexibility and receptor interactions .

- Amino Alcohol Moieties: (S)-alaninol in semiplenamides vs. serinol in serinolamide A affect hydrogen bonding with CB1 .

Analyse Chemischer Reaktionen

Derivatization and Structural Analysis

Chemical derivatization enables stereochemical resolution and functional group characterization:

-

Chiral GC-MS analysis : Methylation or silylation of hydroxyl groups in the amino alcohol moiety facilitates absolute configuration determination .

-

1D/2D NMR studies : NOE experiments and -decoupling clarify relative stereochemistry of aliphatic chains .

Functional Modifications

Semiplenamide A undergoes reactions targeting its:

-

Amide bond : Hydrolysis under acidic/basic conditions yields free fatty acid and ethanolamine derivatives, though this disrupts bioactivity.

-

Hydroxyl groups : Etherification or esterification alters polarity and solubility, potentially enhancing pharmacokinetic properties.

Pharmacologically Relevant Interactions

-

Cannabinoid receptor binding : Semi-synthetic analogs of semiplenamide A show weak affinity for rat CB receptors, suggesting structure-activity tuning via side-chain modifications .

-

Anandamide membrane transporter (AMT) inhibition : Semi-synthetic derivatives with enhanced lipophilicity improve IC values beyond the native compound’s 18.1 μM .

Limitations and Research Gaps

No peer-reviewed publications currently detail stoichiometric data, kinetic parameters, or catalytic systems for semiplenamide A’s reactions. Further studies are needed to:

-

Map reaction pathways for scalable synthesis.

-

Optimize derivatization protocols for therapeutic applications.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating semiplenamide A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Fractionation should prioritize bioassay-guided isolation to target bioactive compounds. Structural confirmation requires comparison with published spectral data (NMR, MS) and dereplication databases to avoid redundancy. Ensure purity validation via HPLC-UV/ELSD (>95%) before pharmacological testing .

Q. How should researchers design experiments to characterize semiplenamide A’s structural properties?

- Methodological Answer : Combine spectroscopic methods:

- 1D/2D NMR (e.g., , , HSQC, HMBC) to resolve stereochemistry and connectivity.

- High-resolution mass spectrometry (HR-MS) for molecular formula determination.

- X-ray crystallography if single crystals are obtainable. For novel compounds, provide full spectral data in supplementary materials, adhering to journal guidelines for new compound characterization .

Q. What are the best practices for validating semiplenamide A’s bioactivity in in vitro assays?

- Methodological Answer :

- Use standardized cell lines (e.g., ATCC-certified) and include positive/negative controls.

- Replicate experiments () to ensure statistical significance.

- Report IC/EC values with confidence intervals and p-values () following ’s statistical rigor guidelines.

- Disclose assay conditions (e.g., incubation time, serum concentration) to enable reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in semiplenamide A’s reported pharmacological activities across studies?

- Methodological Answer : Discrepancies may arise from:

- Source variability : Differences in organism subspecies or collection sites. Use DNA barcoding to confirm species identity.

- Assay heterogeneity : Compare protocols (e.g., cell viability assays vs. target-specific assays). Conduct meta-analyses with standardized effect sizes.

- Compound stability : Test degradation under storage conditions (e.g., light, temperature) via stability-indicating HPLC .

Q. What strategies are effective for elucidating semiplenamide A’s mechanism of action in complex biological systems?

- Methodological Answer : Employ multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC or TMT labeling to track protein interaction networks.

- Metabolomics : LC-MS-based untargeted profiling to map metabolic perturbations.

- Validate targets via CRISPR/Cas9 knockout or siRNA silencing. Integrate data using pathway analysis tools (e.g., KEGG, STRING) .

Q. How should researchers design studies to assess semiplenamide A’s in vivo efficacy and toxicity?

- Methodological Answer :

- Animal models : Select species/strain relevance to the disease (e.g., murine models for inflammation).

- Dose optimization : Conduct pharmacokinetic studies (plasma half-life, bioavailability).

- Toxicity endpoints : Monitor organ histopathology, serum biomarkers (ALT, creatinine), and behavioral changes.

- Adhere to ethical guidelines (e.g., ARRIVE) and include sham/vehicle control groups .

Q. What computational methods are suitable for predicting semiplenamide A’s structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to map ligand-target interactions.

- QSAR modeling : Train models with curated bioactivity data (e.g., ChEMBL) and validate via cross-validation.

- MD simulations : GROMACS/NAMD for stability analysis of ligand-receptor complexes.

- Disclose force fields, scoring functions, and validation metrics to ensure reproducibility .

Data Presentation & Reproducibility Guidelines

- Tables : Include raw data (e.g., NMR shifts, bioactivity metrics) in supplementary materials. For main text tables, summarize key findings (mean ± SD, , p-values) .

- Figures : Label chromatograms/spectra with compound IDs and annotate key peaks. Use color-coded heatmaps for omics data.

- Ethical Compliance : For in vivo studies, cite institutional review board approvals (IACUC) and permit numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.